N-(2-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-3-19-6-4-5-7-24(19)31-28(33)18-32-25-16-27-26(36-12-13-37-27)15-20(25)14-21(29(32)34)17-30-22-8-10-23(35-2)11-9-22/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOCLZOLZXLXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxino group and the subsequent attachment of the amide and ethylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Biologische Aktivität
N-(2-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities supported by empirical data and case studies.
Synthesis and Structural Characteristics
The synthesis of the compound follows established methodologies involving the reaction of 4-hydroxycoumarin derivatives with substituted phenyl groups. The compound's structure has been characterized using techniques such as IR spectroscopy, NMR, and X-ray crystallography.
Key Structural Features:
- Molecular Formula: C22H22N2O6
- Molecular Weight: 394.42 g/mol
- Crystal System: Monoclinic
- Space Group: P21/n
The crystal structure reveals important interactions such as hydrogen bonds and π-π stacking that may influence its biological activity.
Anticancer Activity
Research indicates that compounds with similar dioxinoquinoline structures exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound significantly inhibits the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits activity against a range of pathogens including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Effects
In preclinical models, the compound has shown promise as an anti-inflammatory agent. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.
Data Tables
Table 1: Biological Activities of this compound
| Activity Type | Test Methodology | Result |
|---|---|---|
| Anticancer | MTT Assay | IC50 = 15 µM (MCF-7 cells) |
| Antimicrobial | Disk Diffusion | Inhibition Zone = 14 mm (E. coli) |
| Anti-inflammatory | ELISA | Decrease in IL-6 by 50% |
Case Studies
- Anticancer Study : A study conducted on the effects of the compound on MCF-7 breast cancer cells revealed that treatment with varying concentrations led to significant cell death compared to control groups. The study utilized flow cytometry to assess apoptosis rates .
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated that it was particularly effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Inflammation Model : An animal model of arthritis was used to evaluate the anti-inflammatory effects of the compound. Results showed a marked reduction in paw swelling and inflammatory markers in treated groups compared to untreated controls .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to N-(2-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival.
- Case Studies : A study on quinoline derivatives highlighted their effectiveness against breast cancer cell lines by promoting cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent:
- Activity Spectrum : Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria.
- Research Findings : A related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties:
- Mechanism : It is hypothesized that the compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Clinical Relevance : Studies suggest that similar dioxin derivatives can reduce inflammation in models of arthritis .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Core Variations: The target compound’s fused [1,4]dioxinoquinolin core distinguishes it from simpler quinolin derivatives (e.g., ). The dioxane ring likely enhances rigidity and solubility compared to non-fused quinolines .
Substituents like benzoyl () may increase steric bulk, possibly affecting receptor binding.
Position 6 Substituents :
- The 2-ethylphenyl acetamide in the target compound offers moderate lipophilicity, contrasting with the polar methoxy groups in and .
- Long alkyl chains (e.g., tetradecanamide in ) significantly elevate melting points, suggesting solid-state stability differences .
Functional Analogues with Quinoxaline and Related Cores
Compounds with quinoxaline or indole cores (–8, 12) exhibit divergent pharmacological profiles:
- N-Alkyl-[2-(3-phenylquinoxalin-2-ylsulfanyl)]acetamides (): These feature sulfanyl linkages and alkyl/amino ester side chains. Their synthesis involves azide-mediated chemoselective reactions, differing from the target compound’s likely pathway .
- MF498 (): A pyrrolo[3,4-g]quinolin derivative with a sulfonylacetamide group acts as a selective EP4 antagonist, demonstrating anti-inflammatory and analgesic efficacy in rodent models. While structurally distinct, its acetamide moiety highlights the role of this group in receptor binding .
Q & A
Q. Table 1: Key NMR Assignments for Structural Confirmation
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Quinolin-7-one C=O | 182.3 | - | 13C NMR |
| Acetamide N–CH₂ | 3.4 | t (J = 4.8 Hz) | 1H NMR |
| 4-Methoxyphenyl OCH₃ | 55.6 | - | 13C NMR |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
